3-CHLOROTOLUENE-D7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

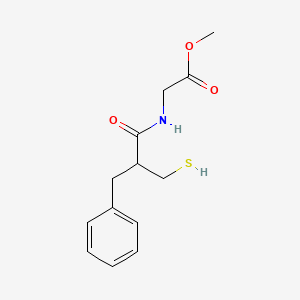

3-CHLOROTOLUENE-D7, also known as m-Chlorotoluene or 1-Chloro-3-methylbenzene, is a chemical compound with the formula ClC6D4CD3 . It has an isotopic enrichment of 98 atom % D . The molecular weight of this compound is 133.63 .

Synthesis Analysis

3-Chlorotoluene has been used as a catalyst in the synthesis of glycidyl methacrylate grafted multi-walled carbon nanotubes/polypropylene nanocomposites . It was also used to study paramagnetic contributions from dioxygen to solute proton spin-lattice relaxation rate constants for a series of aromatic hydrocarbons and drug molecule fragments .

Molecular Structure Analysis

The molecular structure of 3-CHLOROTOLUENE-D7 consists of a benzene ring with a chlorine atom and a methyl group attached to it . The molecule contains a total of 15 bonds, including 8 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .

Chemical Reactions Analysis

The photochlorination of toluene, a process related to 3-Chlorotoluene, has been studied extensively . The reaction rate is faster with higher chlorine concentrations, however a higher concentration of chlorine radicals leads to a pronounced occurrence of consecutive reactions towards benzal chloride and benzotrichloride and even more important side reactions (e.g. ring chlorinations) .

Physical And Chemical Properties Analysis

3-CHLOROTOLUENE-D7 is a colorless liquid . It has a molecular weight of 133.63 . The average mass of 3-Chlorotoluene is 126.584 Da and the monoisotopic mass is 126.023628 Da .

Scientific Research Applications

Environmental Testing

3-Chlorotoluene-D7 is used as a reference standard in environmental testing . This application is crucial for determining the presence and concentration of chlorotoluenes in environmental samples, which can be a result of industrial pollution. The deuterated version, being more stable, provides an accurate standard for comparison in mass spectrometry-based analyses.

Material Science

This compound finds its application in material science for the synthesis of advanced materials. For instance, it can be used in the preparation of glycidyl methacrylate grafted multi-walled carbon nanotubes/polypropylene nanocomposites . These materials have potential applications in creating high-strength yet lightweight composites for various industries.

Mechanism of Action

Biochemical Pathways

A study on the degradation of chlorotoluenes by a dual-species biofilm of comamonas testosteroni strain kt5 and bacillus subtilis strain dkt suggests that these compounds can be metabolized via hydroxylation, where chlorine atoms are replaced by hydroxyl groups to form catechol, followed by ring fission via the ortho-cleavage pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chlorotoluene-D7 . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity. Additionally, the compound’s action can be influenced by its concentration and the duration of exposure.

Safety and Hazards

3-CHLOROTOLUENE-D7 is classified as a flammable liquid and vapor, and it is harmful if inhaled . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-CHLOROTOLUENE-D7 involves the chlorination of toluene-D7 in the presence of a chlorinating agent.", "Starting Materials": [ "Toluene-D7", "Chlorinating agent (e.g. chlorine gas, sulfuryl chloride, or phosphorus pentachloride)", "Solvent (e.g. dichloromethane or chloroform)", "Catalyst (e.g. iron(III) chloride or aluminum chloride)" ], "Reaction": [ "Add toluene-D7 to the reaction flask.", "Add the chlorinating agent to the reaction flask, dropwise and with stirring.", "Add the solvent to the reaction flask to dissolve the chlorinating agent and toluene-D7.", "Add the catalyst to the reaction flask.", "Heat the reaction mixture to the desired temperature (e.g. 50-70°C) and stir for several hours.", "Cool the reaction mixture and add water to quench the reaction.", "Extract the organic layer with a suitable solvent (e.g. diethyl ether or hexane).", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain 3-CHLOROTOLUENE-D7." ] } | |

CAS RN |

1219804-88-2 |

Product Name |

3-CHLOROTOLUENE-D7 |

Molecular Formula |

C7ClD7 |

Molecular Weight |

133.6266124 |

synonyms |

3-CHLOROTOLUENE-D7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.